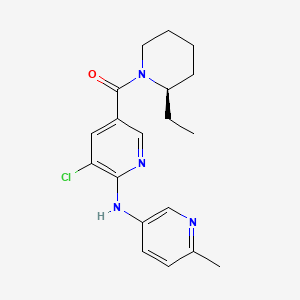
6-(Pyridin-3-yl)-3,4-dihydroquinolin-2(1H)-one
概要
説明
6-ピリジン-3-イル-3,4-ジヒドロ-1H-キノリン-2-オンは、6位にピリジン環が結合したキノリンオンコア構造を特徴とするヘテロ環式化合物です。この化合物は、その潜在的な生物活性と創薬における応用可能性から、医薬品化学において大きな関心を集めています。
2. 製法
合成経路と反応条件: 6-ピリジン-3-イル-3,4-ジヒドロ-1H-キノリン-2-オンの合成は、通常、複数段階の有機反応を伴います。 一般的な方法としては、適切なアニリン誘導体とピリジンカルボアルデヒドを酸性条件下で環化し、続いて還元と環化の工程を行う方法があります .
工業的生産方法: この化合物の工業的生産方法は、詳細に文書化されていませんが、収率と純度を最適化した、実験室規模の合成方法を拡大したものである可能性があります。 これには、連続フロー反応器や高度な精製技術の使用が含まれる場合があります .
反応の種類:
酸化: この化合物は、特にキノリンオン環の窒素原子で酸化反応を起こす可能性があります。
還元: カルボニル基を還元して対応するアルコールを得ることができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムは、頻繁に使用される還元剤です。
主な生成物: これらの反応から生成される主な生成物には、様々な置換キノリンオンとピリジン誘導体があり、これらは特定の用途に合わせてさらに官能基化することができます .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Pyridin-3-yl-3,4-dihydro-1H-quinolin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate aniline derivatives with pyridine carboxaldehyde under acidic conditions, followed by reduction and cyclization steps .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom in the quinolinone ring.
Reduction: Reduction reactions can be performed on the carbonyl group to yield corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring and the quinolinone core
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, such as N-bromosuccinimide, and nucleophiles like amines and thiols are used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted quinolinones and pyridine derivatives, which can be further functionalized for specific applications .
科学的研究の応用
6-ピリジン-3-イル-3,4-ジヒドロ-1H-キノリン-2-オンは、科学研究においていくつかの応用があります。
化学: より複雑なヘテロ環式化合物を合成するためのビルディングブロックとして役立ちます。
生物学: この化合物は、酵素阻害剤としての可能性と、生体高分子との相互作用について研究されています。
作用機序
6-ピリジン-3-イル-3,4-ジヒドロ-1H-キノリン-2-オンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。酵素の活性部位またはアロステリック部位に結合することで、酵素の活性を阻害し、酵素の機能を調節することができます。 PI3K/Akt経路などの細胞経路に対するこの化合物の影響は、特にがん研究において関心を集めています .
類似化合物:
6-(ピリジン-3-イル)キナゾリン-4(3H)-オン: この化合物は、ピリジン-キノリン構造が似ており、抗がん作用について研究されています.
2,3-ジヒドロ-1H-ピロロ[3,4-b]キノリン-1-オン: 抗リーシュマニア活性で知られる、キノリンコアを持つ別のヘテロ環式化合物です.
キノリル-ピラゾール類: これらの化合物は、キノリン環とピラゾール環が縮合した構造を持ち、様々な薬理活性について探索されています.
独自性: 6-ピリジン-3-イル-3,4-ジヒドロ-1H-キノリン-2-オンは、特定の置換パターンと、ピリジンとキノリンオンの両方の部分が存在することから、ユニークです。 この構造上の配置は、独特の化学反応性と生物活性を付与し、創薬開発において貴重な化合物となっています .
類似化合物との比較
6-(Pyridin-3-yl)quinazolin-4(3H)-one: This compound shares a similar pyridine-quinoline structure and is also studied for its anticancer properties.
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Another heterocyclic compound with a quinoline core, known for its antileishmanial activity.
Quinolinyl-pyrazoles: These compounds have a quinoline ring fused with a pyrazole ring and are explored for various pharmacological activities.
Uniqueness: 6-Pyridin-3-yl-3,4-dihydro-1H-quinolin-2-one is unique due to its specific substitution pattern and the presence of both pyridine and quinolinone moieties. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound in drug discovery and development .
特性
CAS番号 |
99471-41-7 |
|---|---|
分子式 |
C14H12N2O |
分子量 |
224.26 g/mol |
IUPAC名 |
6-pyridin-3-yl-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C14H12N2O/c17-14-6-4-11-8-10(3-5-13(11)16-14)12-2-1-7-15-9-12/h1-3,5,7-9H,4,6H2,(H,16,17) |
InChIキー |
MPGBYGNPFRLHAO-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC2=C1C=C(C=C2)C3=CN=CC=C3 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2,2-Dimethyl-3-[(1E)-2-methyl-3-oxo-1-propen-1-yl]-cyclopropanecarboxylic acid ethyl ester](/img/structure/B3064376.png)
![4,6-Diamino-1-(4-methylbenzene-1-sulfonyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B3064382.png)
